molecular formula C8H6Cl2N2O B1441018 3,4-Dichloro-5-methoxy 1H-indazole CAS No. 1167056-25-8

3,4-Dichloro-5-methoxy 1H-indazole

Cat. No. B1441018
CAS RN: 1167056-25-8
M. Wt: 217.05 g/mol
InChI Key: HTQHAYMVFKSVCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored for indazoles. Notably, transition metal-catalyzed reactions have yielded good to excellent yields. For instance, a Cu(OAc)₂-catalyzed facile synthesis of 1H-indazoles involves N–N bond formation using oxygen as the terminal oxidant. The reaction proceeds via the formation of N–H ketimine species from 2-(methylamino)benzonitrile, followed by N–N bond formation in DMSO under O₂ atmosphere .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-5-methoxy 1H-indazole is C₈H₆Cl₂N₂O , with a molecular weight of 217.05 g/mol . The compound’s structure consists of a chlorinated indazole core with a methoxy group at position 5.


Chemical Reactions Analysis

While there are classic noncatalytic pathways for indazole synthesis, metal-catalyzed approaches generally yield better results. For example, C–H activation of imidate esters followed by oxidative coupling with anthranils efficiently produces 1H-indazoles without the need for metal oxidants .

Future Directions

: Recent synthetic approaches to 1H- and 2H-indazoles : ChemicalBook: 3,4-Dichloro-5-Methoxy 1H-indazole

properties

IUPAC Name

3,4-dichloro-5-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c1-13-5-3-2-4-6(7(5)9)8(10)12-11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQHAYMVFKSVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(NN=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296932
Record name 3,4-Dichloro-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-methoxy-1H-indazole

CAS RN

1167056-25-8
Record name 3,4-Dichloro-5-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-5-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-5-methoxy 1H-indazole
Reactant of Route 2
3,4-Dichloro-5-methoxy 1H-indazole
Reactant of Route 3
3,4-Dichloro-5-methoxy 1H-indazole
Reactant of Route 4
3,4-Dichloro-5-methoxy 1H-indazole
Reactant of Route 5
3,4-Dichloro-5-methoxy 1H-indazole
Reactant of Route 6
3,4-Dichloro-5-methoxy 1H-indazole

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